

## Preclinical Efficacy of SIRPα Inhibitors: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The CD47-signal regulatory protein  $\alpha$  (SIRP $\alpha$ ) axis has emerged as a critical innate immune checkpoint that cancer cells exploit to evade phagocytosis by myeloid cells, primarily macrophages.[1][2] CD47, a ubiquitously expressed transmembrane protein, acts as a "don't eat me" signal by binding to SIRP $\alpha$  on the surface of macrophages, which in turn initiates an inhibitory signaling cascade that prevents engulfment of the target cell.[3][4] Many cancer cells overexpress CD47 to protect themselves from immune surveillance.[3] Consequently, disrupting the CD47-SIRP $\alpha$  interaction is a promising therapeutic strategy in oncology.[1][2]

While early efforts focused on targeting CD47, this approach has been associated with hematologic toxicities, such as anemia, due to the widespread expression of CD47 on healthy cells, including red blood cells.[5][6] Targeting SIRP $\alpha$ , which has a more restricted expression profile primarily on myeloid cells, offers a potentially safer and more targeted alternative to block this immune checkpoint.[5][6] This guide provides a meta-analysis of preclinical data on the efficacy of several investigational anti-SIRP $\alpha$  antibodies, offering a comparative overview of their performance and the experimental methodologies used to evaluate them.

### **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo preclinical efficacy of various anti-SIRP $\alpha$  antibodies. These agents have been selected based on the availability of published preclinical



data.

## Table 1: In Vitro Efficacy of Preclinical Anti-SIRP $\alpha$ Antibodies



| Antibody | Target                       | Binding<br>Affinity<br>(KD)           | CD47-<br>SIRPα<br>Blockade<br>(IC50)      | In Vitro Phagocyt osis Enhance ment                                          | Cell Lines<br>Used                                                                          | Referenc<br>e |
|----------|------------------------------|---------------------------------------|-------------------------------------------|------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|---------------|
| BR105    | Human<br>SIRPα               | High<br>affinity (not<br>specified)   | Potent<br>blockade                        | Synergizes with anti- CD20 and anti-HER2 antibodies to promote phagocytos is | Raji (B-cell<br>lymphoma)<br>, SK-BR-3<br>(breast<br>cancer)                                | [5][6][7]     |
| ADU-1805 | Pan-allele<br>human<br>SIRPα | EC50 ≤<br>3nM (for<br>SIRPαV1/V<br>2) | ≤ 1.5nM                                   | Promotes macrophag e phagocytos is and enhances neutrophil trogocytosi s     | Human<br>Burkitt's<br>lymphoma<br>cell lines                                                | [1][3][4]     |
| 1H9      | Human<br>SIRPα               | High<br>affinity (not<br>specified)   | Blocks<br>CD47/SIR<br>Pα<br>interaction   | Synergizes with therapeutic antibodies to promote phagocytos is              | Hematopoi<br>etic and<br>non-<br>hematopoi<br>etic human<br>tumor-<br>derived cell<br>lines | [2]           |
| SE12C3   | Human<br>SIRPα               | Not<br>specified                      | Inhibits<br>CD47-<br>SIRPα<br>interaction | Markedly<br>enhances<br>rituximab-<br>dependent                              | Raji (B-cell<br>lymphoma)                                                                   | [8][9][10]    |



|        |                |                  |                                | phagocytos<br>is                                                                           |                                                                                             |      |
|--------|----------------|------------------|--------------------------------|--------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|------|
| KWAR23 | Human<br>SIRPα | High<br>affinity | Disrupts<br>binding to<br>CD47 | Augments myeloid cell- dependent killing in combinatio n with tumor- opsonizing antibodies | Hematopoi<br>etic and<br>non-<br>hematopoi<br>etic human<br>tumor-<br>derived cell<br>lines | [11] |

Table 2: In Vivo Efficacy of Preclinical Anti-SIRPα Antibodies



| Antibody | Animal<br>Model                                          | Tumor<br>Model                          | Combinatio<br>n Therapy           | Key<br>Findings                                                                    | Reference  |
|----------|----------------------------------------------------------|-----------------------------------------|-----------------------------------|------------------------------------------------------------------------------------|------------|
| BR105    | Human<br>SIRPα-<br>humanized<br>immunodefici<br>ent mice | Xenograft<br>tumor model                | With<br>therapeutic<br>antibodies | Significantly<br>inhibits tumor<br>growth                                          | [5][6]     |
| ADU-1805 | Syngeneic<br>mouse<br>models                             | Not specified                           | With PD-1<br>blockade             | Synergistic<br>reduction in<br>tumor burden                                        | [1]        |
| 1H9      | Syngeneic<br>and xenograft<br>mouse<br>models            | Not specified                           | With<br>therapeutic<br>antibodies | Inhibits tumor<br>growth and<br>improves<br>survival                               | [2]        |
| SE12C3   | Humanized<br>immune<br>system (HIS-<br>MITRG) mice       | Raji B cell<br>lymphoma<br>xenograft    | With<br>Rituximab<br>(anti-CD20)  | Markedly enhances the inhibitory effect of rituximab on tumor growth               | [8][9][10] |
| KWAR23   | SRG mice<br>(human<br>SIRPA knock-<br>in)                | Raji Burkitt's<br>lymphoma<br>xenograft | With<br>Rituximab<br>(anti-CD20)  | Increased tumor growth inhibition; effect dependent on macrophages and neutrophils | [11]       |

# Signaling Pathways and Experimental Workflows CD47-SIRPα Signaling Pathway



The interaction between CD47 on cancer cells and SIRP $\alpha$  on macrophages initiates a signaling cascade that inhibits phagocytosis. This "don't eat me" signal is a key mechanism of immune evasion. Blocking this interaction with anti-SIRP $\alpha$  antibodies removes the inhibitory signal, allowing for macrophage-mediated destruction of tumor cells.



Click to download full resolution via product page

Caption: Diagram of the CD47-SIRPa signaling pathway and therapeutic intervention.

#### **Experimental Workflow for In Vivo Efficacy**

The following diagram illustrates a general workflow for assessing the in vivo efficacy of an anti-SIRPα antibody in a humanized mouse model, a common preclinical platform for evaluating human-specific therapies.





Click to download full resolution via product page

Caption: A generalized workflow for preclinical in vivo efficacy studies.



#### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of anti-SIRP $\alpha$  antibodies.

#### In Vitro Phagocytosis Assay

This assay quantifies the ability of an anti-SIRP $\alpha$  antibody to enhance the engulfment of cancer cells by macrophages.

- Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are then differentiated into macrophages using macrophage colonystimulating factor (M-CSF) for approximately 7 days.[12]
- Target Cells: Tumor cells (e.g., Raji, SK-BR-3) are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) for tracking.[12]
- Co-culture: Macrophages and CFSE-labeled tumor cells are co-cultured at a specific effector-to-target ratio (e.g., 1:2).[12]
- Treatment: The co-culture is incubated with the anti-SIRPα antibody at various concentrations, often in combination with a tumor-opsonizing antibody (e.g., rituximab for CD20+ cells, trastuzumab for HER2+ cells).[7]
- Analysis: After a 2-4 hour incubation period, the cells are analyzed by flow cytometry.
   Phagocytosis is quantified as the percentage of macrophages that are positive for the CFSE signal, indicating engulfment of the tumor cells.[12]

#### **In Vivo Tumor Growth Inhibition Study**

This type of study assesses the anti-tumor efficacy of a SIRPα inhibitor in a living organism.

• Animal Model: Humanized mouse models, such as immunodeficient mice reconstituted with a human immune system (e.g., HIS-MITRG mice) or mice with a knock-in of the human SIRPA gene (e.g., SRG mice), are often used to evaluate human-specific antibodies.[6][11]



- Tumor Implantation: A specific number of human tumor cells (e.g., 5 x 10<sup>6</sup> Raji cells) are implanted subcutaneously into the mice.[11]
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. Treatment can include a vehicle control, the anti-SIRPα antibody alone, a combination agent alone, and the combination of the anti-SIRPα antibody and the other agent. Antibodies are typically administered via intraperitoneal injection at specified doses (e.g., 10 mg/kg) and schedules (e.g., every other day).[11]
- Efficacy Endpoints: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors may be excised and weighed. Overall survival of the mice is also a key endpoint.[8]
- Pharmacodynamic Analysis: At the conclusion of the study, tumors and other tissues can be harvested for further analysis, such as immunophenotyping of the tumor microenvironment by flow cytometry to assess changes in immune cell populations.

#### Conclusion

The preclinical data for SIRPα inhibitors are promising, demonstrating their potential to enhance anti-tumor immunity by blocking the CD47-SIRPα "don't eat me" signal. These agents, particularly when used in combination with other cancer therapies like tumor-opsonizing antibodies and checkpoint inhibitors, have shown significant efficacy in both in vitro and in vivo models. The strategy of targeting SIRPα appears to mitigate some of the hematologic toxicities associated with pan-CD47 blockade, suggesting a favorable safety profile.[5][6] Further clinical development of these agents is warranted to translate these preclinical findings into effective cancer treatments for patients.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

1. aacrjournals.org [aacrjournals.org]



- 2. Targeting macrophage checkpoint inhibitor SIRPα for anticancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Functional characterization of the selective pan-allele anti-SIRPα antibody ADU-1805 that blocks the SIRPα-CD47 innate immune checkpoint PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of the novel anti-SIRPα antibody BR105 that targets the myeloid immune checkpoint PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical characterization of the novel anti-SIRPα antibody BR105 that targets the myeloid immune checkpoint PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Preclinical evaluation of the efficacy of an antibody to human SIRPα for cancer immunotherapy in humanized mouse models PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the efficacy of an antibody to human SIRPα for cancer immunotherapy in humanized mouse models PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-human SIRPα antibody is a new tool for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-SIRPα antibody immunotherapy enhances neutrophil and macrophage antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Preclinical evaluation of the efficacy of an antibody to human SIRPα for cancer immunotherapy in humanized mouse models [frontiersin.org]
- To cite this document: BenchChem. [Preclinical Efficacy of SIRPα Inhibitors: A Comparative Meta-Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573479#meta-analysis-of-sersa-efficacy-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com